2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-(benzylthio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with appropriate reagents to introduce the acetohydrazide and nitrophenyl groups.
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Preparation of 5-(benzylthio)-1,3,4-thiadiazole-2-amine
- React thiosemicarbazide with carbon disulfide in the presence of a base to form 5-amino-1,3,4-thiadiazole-2-thiol.
- Benzylation of 5-amino-1,3,4-thiadiazole-2-thiol using benzyl chloride in the presence of a base to obtain 5-(benzylthio)-1,3,4-thiadiazole-2-amine .
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Formation of the final compound
- React 5-(benzylthio)-1,3,4-thiadiazole-2-amine with chloroacetyl chloride to form the corresponding chloroacetamide.
- Condensation of the chloroacetamide with hydrazine hydrate to form the acetohydrazide.
- Finally, react the acetohydrazide with 2-nitrobenzaldehyde under reflux conditions to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through multiple pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives: Exhibits antimicrobial and antifungal activities.
1,3,4-substituted-thiadiazole derivatives: Potential anticancer agents with varying degrees of efficacy.
Properties
Molecular Formula |
C18H15N5O3S3 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15N5O3S3/c24-16(20-19-10-14-8-4-5-9-15(14)23(25)26)12-28-18-22-21-17(29-18)27-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,24)/b19-10+ |
InChI Key |
AIIKSXACIQQFEU-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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